An In-depth Technical Guide to 2-(Bromomethyl)benzaldehyde (CAS No. 60633-91-2)
An In-depth Technical Guide to 2-(Bromomethyl)benzaldehyde (CAS No. 60633-91-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)benzaldehyde, with the Chemical Abstracts Service (CAS) number 60633-91-2, is a bifunctional aromatic organic compound.[1][2] Its structure, featuring both a reactive aldehyde group and a benzylic bromide, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and technical data relevant to research and development.
Chemical and Physical Properties
2-(Bromomethyl)benzaldehyde is characterized by the molecular formula C8H7BrO and a molecular weight of approximately 199.04 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below. Please note that some reported physical properties, such as melting and boiling points, are for the isomeric 4-(bromomethyl)benzaldehyde and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 60633-91-2 | [1][2] |
| Molecular Formula | C8H7BrO | [1][2] |
| Molecular Weight | 199.04 g/mol | [1] |
| Melting Point | 99 °C (for 4-isomer) | [3] |
| Boiling Point | 277.9 °C at 760 mmHg (for 4-isomer) | [3] |
| Density | 1.524 g/cm³ (for 4-isomer) | [3] |
| Flash Point | 107.1 °C (for 4-isomer) | [3] |
| InChI Key | PVIVWSKQVHYIEI-UHFFFAOYSA-N |
Spectroscopic Data
| Type | Data |
| ¹H NMR (Predicted) | The aldehyde proton is expected as a singlet around δ 10.0 ppm. The benzylic protons of the bromomethyl group should appear as a singlet between δ 4.5-5.0 ppm. Aromatic protons will be observed in the aromatic region. |
| ¹³C NMR (Predicted) | The carbonyl carbon of the aldehyde is anticipated in the range of 190-215 ppm. |
| IR (Predicted) | Key vibrational frequencies are expected around 1690-1710 cm⁻¹ for the C=O stretch of the aldehyde, and 500-600 cm⁻¹ for the C-Br stretch. |
Synthesis of 2-(Bromomethyl)benzaldehyde
The most common synthetic route to 2-(Bromomethyl)benzaldehyde is the free-radical bromination of 2-methylbenzaldehyde. This reaction selectively targets the benzylic protons due to the relative weakness of the C-H bond at this position.[4]
Experimental Protocol: Free-Radical Bromination of 2-Methylbenzaldehyde
Materials:
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2-Methylbenzaldehyde
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
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Carbon tetrachloride (CCl4) or other suitable non-polar solvent
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Inert gas (Nitrogen or Argon)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzaldehyde in CCl4 under an inert atmosphere.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
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Heat the reaction mixture to reflux. The reaction is typically initiated by light, so the use of a sunlamp or a standard laboratory light source may be necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Applications in Organic Synthesis
The dual reactivity of 2-(Bromomethyl)benzaldehyde makes it a valuable building block for a variety of organic molecules, particularly in the synthesis of heterocyclic compounds.[5] The aldehyde group readily undergoes nucleophilic addition and condensation reactions, while the benzylic bromide is susceptible to nucleophilic substitution.
The Wittig Reaction
A common application of the aldehyde functionality is the Wittig reaction, which converts the carbonyl group into an alkene.[4] This reaction is a reliable method for forming carbon-carbon double bonds.
Experimental Protocol: Wittig Reaction of 2-(Bromomethyl)benzaldehyde
Materials:
-
2-(Bromomethyl)benzaldehyde
-
A suitable phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester for the formation of an acrylate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the phosphonium ylide in the anhydrous solvent.
-
If the ylide is not commercially available, it can be generated in situ by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride).
-
Cool the ylide solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-(Bromomethyl)benzaldehyde in the same anhydrous solvent to the ylide solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting alkene by column chromatography.
Synthesis of Heterocycles
The presence of both an aldehyde and a benzylic bromide in the same molecule allows for intramolecular reactions to form cyclic structures. For instance, reaction with primary amines can lead to the formation of isoindoline derivatives through an initial imine formation followed by intramolecular nucleophilic substitution.
Safety Information
2-(Bromomethyl)benzaldehyde is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Visualizations
Caption: Synthetic pathway to 2-(Bromomethyl)benzaldehyde and its subsequent Wittig reaction.
Caption: Workflow for the synthesis of 2-(Bromomethyl)benzaldehyde.

